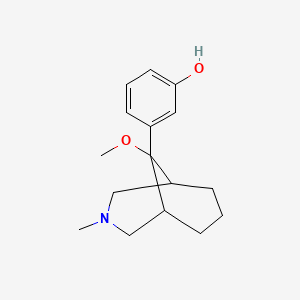
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol: is a complex organic compound featuring a bicyclic structure.
Métodos De Preparación
The synthesis of syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol involves multiple steps and specific reaction conditions. One common synthetic route includes the formation of the azabicyclo[3.3.1]nonane core through a bridged-Ritter reaction, which involves the reaction of a carbenium ion with a nitrile, followed by quenching with water to afford an amide product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and catalysts due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol stands out due to its unique bicyclic structure and functional groups. Similar compounds include:
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Propiedades
Número CAS |
42471-68-1 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
3-(9-methoxy-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl)phenol |
InChI |
InChI=1S/C16H23NO2/c1-17-10-13-6-3-7-14(11-17)16(13,19-2)12-5-4-8-15(18)9-12/h4-5,8-9,13-14,18H,3,6-7,10-11H2,1-2H3 |
Clave InChI |
FAHATPJJBIGLSV-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCCC(C1)C2(C3=CC(=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
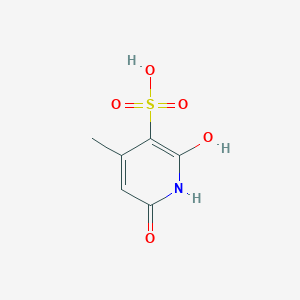
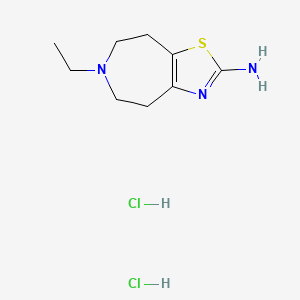

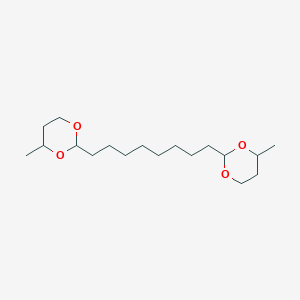
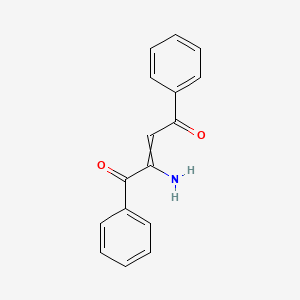
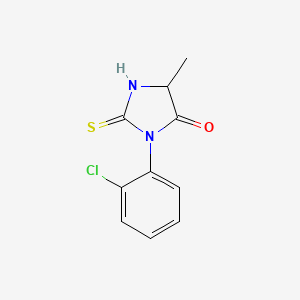
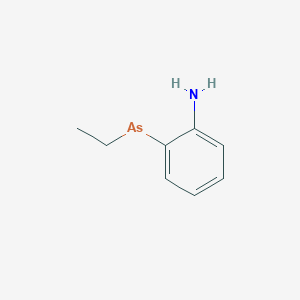

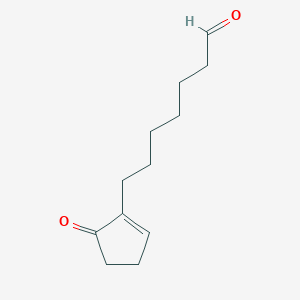
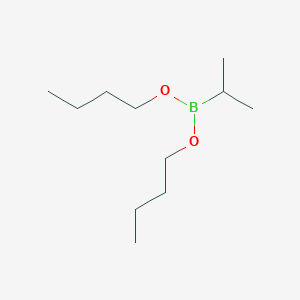
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
